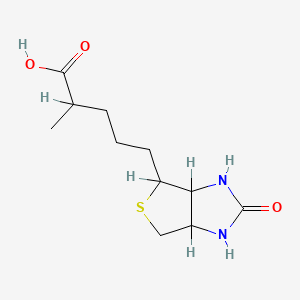
alpha-Methylbiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylbiotin is a derivative of biotin, also known as vitamin H or B7. It is a sulfur-containing vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. This compound is particularly interesting due to its strong and specific antimicrobial effects against mycobacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methylbiotin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .
Applications De Recherche Scientifique
Alpha-Methylbiotin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.
Biology: It is used to study the metabolic pathways involving biotin and its derivatives.
Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.
Industry: It is used in the production of biotin supplements and other biotin-related products.
Mécanisme D'action
Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Methylbiotin: Another derivative of biotin with similar antimicrobial properties.
Biotin: The parent compound, essential for various metabolic processes.
Biotin Sulfoxide: An oxidized form of biotin with different chemical properties.
Uniqueness
Alpha-Methylbiotin is unique due to its strong and specific antimicrobial effects against mycobacteria, which are not observed in other biotin derivatives. Its high affinity for avidin also makes it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
30868-27-0 |
|---|---|
Formule moléculaire |
C11H18N2O3S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16) |
Clé InChI |
UBBSLIBPXCFHDN-UHFFFAOYSA-N |
SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
SMILES canonique |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Synonymes |
alpha-methylbiotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















